3-N-Di-boc-2-methyl-propionic acid
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Overview
Description
3-N-Di-boc-2-methyl-propionic acid, also known as 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid, is a compound with the molecular formula C14H25NO6 and a molecular weight of 303.36 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino groups due to its tert-butoxycarbonyl (Boc) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Di-boc-2-methyl-propionic acid typically involves the protection of an amino acid derivative. One common method is the reaction of 2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-N-Di-boc-2-methyl-propionic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of Boc groups.
Sodium Borohydride (NaBH4): Used for the reduction of carboxylic acids to alcohols.
Major Products Formed
Free Amine: Formed after deprotection of Boc groups.
Alcohol: Formed after reduction of the carboxylic acid group.
Scientific Research Applications
3-N-Di-boc-2-methyl-propionic acid is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for amino acids in peptide synthesis.
Pharmaceutical Research: In the development of new drugs where protection of functional groups is necessary.
Material Science: In the synthesis of polymers and other advanced materials.
Mechanism of Action
The primary mechanism of action for 3-N-Di-boc-2-methyl-propionic acid involves the protection of amino groups through the formation of Boc-protected derivatives. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-2-methylalanine: Similar in structure but with a different amino acid backbone.
N-tert-butoxycarbonyl-glycine: Another Boc-protected amino acid with a simpler structure.
Uniqueness
3-N-Di-boc-2-methyl-propionic acid is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOEKBZTAUKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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